molecular formula C16H17N5OS2 B2580963 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851131-81-2

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2580963
CAS RN: 851131-81-2
M. Wt: 359.47
InChI Key: CYMVHCVMCPRGRB-UHFFFAOYSA-N
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Description

The compound “2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a thiadiazol ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a thiadiazol ring via a sulfanyl group. The imidazole ring is substituted with a 3,5-dimethylphenyl group, and the thiadiazol ring is substituted with a methyl group .


Physical And Chemical Properties Analysis

The compound has a formula weight of 277.342 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Glutaminase Inhibition

One analog, closely related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). These inhibitors are of significant interest for their therapeutic potential in cancer treatment, as GLS plays a critical role in tumor cell proliferation and survival. The research found certain analogs to retain the potency of BPTES while offering improved drug-like properties, such as better solubility, and demonstrated effectiveness in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Anticancer Activity

Another study focused on synthesizing derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide to investigate their anticancer activities. These compounds were evaluated against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. Some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the potential of these derivatives as anticancer agents (Duran & Demirayak, 2012).

Acidity Constants and Drug Precursor Analysis

Research on the acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided insight into their chemical properties, which is crucial for the development of drug precursors. The study's findings on the protonation of these compounds contribute to a better understanding of their potential as drug precursors, especially in adjusting their solubility and bioavailability (Duran & Canbaz, 2013).

Enzyme Inhibition and Antioxidant Activity

Some studies also explored the enzyme inhibition capabilities and antioxidant activities of related compounds. For instance, a series of synthesized compounds demonstrated relative activity against enzymes like acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases. Additionally, certain compounds exhibited excellent antioxidant activity, surpassing standard antioxidants like ascorbic acid, which suggests their utility in combating oxidative stress-related conditions (Talapuru et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Imidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10-6-11(2)8-13(7-10)21-5-4-17-16(21)23-9-14(22)18-15-20-19-12(3)24-15/h4-8H,9H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMVHCVMCPRGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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